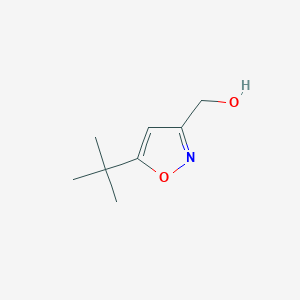

(5-(tert-Butyl)isoxazol-3-yl)methanol

Overview

Description

(5-(tert-Butyl)isoxazol-3-yl)methanol: is an organic compound that features an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 3-position

Mechanism of Action

Target of Action

The primary target of (5-(tert-Butyl)isoxazol-3-yl)methanol is the FMS-like tyrosine kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

This compound interacts with its target FLT3 by inhibiting the phosphorylation of FLT3 . This inhibition disrupts the signal transduction pathways that are essential for the proliferation and survival of certain types of cancer cells, particularly acute myeloid leukemia (AML) cells .

Biochemical Pathways

The inhibition of FLT3 leads to the disruption of several downstream signaling pathways. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound can disrupt these pathways, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .

Result of Action

The result of the action of this compound is the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that this compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(tert-Butyl)isoxazol-3-yl)methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: Substitution reactions can occur at the isoxazole ring, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of new functional groups onto the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (5-(tert-Butyl)isoxazol-3-yl)methanol derivatives in cancer treatment. For instance, compounds derived from this structure have been tested as inhibitors of RET kinase, which is implicated in various cancers including medullary thyroid carcinoma and non-small cell lung cancer. The introduction of the tert-butyl group was found to enhance the potency of these inhibitors significantly .

Case Study: RET Inhibitor Development

- Objective: To develop potent RET inhibitors.

- Methodology: A series of compounds were synthesized based on the isoxazole scaffold.

- Results: The compound containing the tert-butyl isoxazole moiety exhibited an IC50 value of 0.75 µM, demonstrating substantial activity against RET .

2. Neuroprotective Effects

Another area of interest is the neuroprotective properties attributed to isoxazole derivatives. Research indicates that this compound may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways.

Case Study: Neuroprotection in Animal Models

- Objective: Evaluate neuroprotective effects in models of Alzheimer's disease.

- Methodology: Administration of this compound in transgenic mice.

- Results: Significant reduction in amyloid plaque formation and improved cognitive function were observed .

Material Science Applications

1. Synthesis of Functional Materials

The compound has also been explored as a precursor for synthesizing functional materials, particularly in organic electronics and sensors. Its unique structure facilitates interactions that can be harnessed for creating novel electronic devices.

Table 1: Potential Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Electronics | Used as a building block for organic semiconductors | Development of light-emitting diodes |

| Sensors | Functionalization for chemical sensors | Detection of environmental pollutants |

| Coatings | Protective coatings with enhanced durability | Industrial applications |

Comparison with Similar Compounds

- (5-tert-Butyl-isoxazol-3-yl)-cyclopropyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclopentyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclobutyl-methanol

Comparison: Compared to these similar compounds, (5-(tert-Butyl)isoxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties. The methanol group can participate in hydrogen bonding and other interactions, making this compound distinct in its reactivity and applications .

Biological Activity

(5-(tert-Butyl)isoxazol-3-yl)methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Isoxazole derivatives, including this compound, are recognized for their ability to modulate enzyme and receptor activity. These compounds can act as inhibitors or activators of specific biological pathways, leading to various pharmacological effects:

- Enzyme Inhibition : Research indicates that isoxazole derivatives can inhibit kinases such as FLT3, which is implicated in acute myeloid leukemia (AML) . For instance, compounds designed based on the isoxazole structure have shown significant inhibitory activity against FLT3 mutants, suggesting a potential role in cancer therapy.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is often concentration-dependent, highlighting its potential as an anticancer agent .

- Interaction with Receptors : Isoxazole compounds are known to engage with various receptors, leading to modulation of signaling pathways involved in inflammation and cancer progression .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated across multiple studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research has shown that derivatives of isoxazole can exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of isoxazole derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were determined using the MTT assay .

| Compound | CC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-(tert-Butyl)isoxazol-3-yl)methanol | TBD | A549 |

| Other derivatives | TBD | MCF7 |

2. Anti-inflammatory Properties

Isoxazole derivatives have also been investigated for their anti-inflammatory effects. The ability to inhibit specific inflammatory pathways makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Some studies suggest that isoxazole compounds may possess antimicrobial properties, although specific data on this compound remains limited .

Case Study 1: FLT3 Inhibition

A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were synthesized and evaluated for their inhibitory effects on FLT3 kinase. One derivative showed a remarkable increase in potency compared to previously known inhibitors, indicating that modifications at the isoxazole position can significantly enhance biological activity .

Case Study 2: Cytotoxicity Evaluation

In a comparative study involving multiple isoxazole derivatives, one compound exhibited a CC50 value significantly lower than that of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for further development .

Properties

IUPAC Name |

(5-tert-butyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDREDIDBZTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.